molecular formula C8H14N2O B13254080 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol

Cat. No.: B13254080
M. Wt: 154.21 g/mol
InChI Key: MQSKURWCFHKYMK-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole with butanal in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an ethanol solvent at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-one.

    Reduction: 4-(1-Methyl-1H-pyrazol-5-yl)butane.

    Substitution: 4-(1-Methyl-1H-pyrazol-5-yl)butyl chloride.

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-ol
  • 1-Methyl-1H-pyrazole-5-boronic acid
  • 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-one

Uniqueness

4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal research .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(2-methylpyrazol-3-yl)butan-1-ol

InChI

InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3

InChI Key

MQSKURWCFHKYMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CCCCO

Origin of Product

United States

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